Cas no 2138098-52-7 (3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol)

3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2138098-52-7
- 3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol
- EN300-1161043
-
- インチ: 1S/C14H24N2O2/c1-4-18-12-8-15-16(9-12)14-7-11(17)5-6-13(14)10(2)3/h8-11,13-14,17H,4-7H2,1-3H3
- InChIKey: CJQPDGMFDMCEAW-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(C(C)C)C(C1)N1C=C(C=N1)OCC
計算された属性
- せいみつぶんしりょう: 252.183778013g/mol
- どういたいしつりょう: 252.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161043-5.0g |
3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138098-52-7 | 5g |
$4184.0 | 2023-06-08 | ||
Enamine | EN300-1161043-1.0g |
3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138098-52-7 | 1g |
$1442.0 | 2023-06-08 | ||
Enamine | EN300-1161043-0.05g |
3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138098-52-7 | 0.05g |
$1212.0 | 2023-06-08 | ||
Enamine | EN300-1161043-10.0g |
3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138098-52-7 | 10g |
$6205.0 | 2023-06-08 | ||
Enamine | EN300-1161043-0.25g |
3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138098-52-7 | 0.25g |
$1328.0 | 2023-06-08 | ||
Enamine | EN300-1161043-2.5g |
3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138098-52-7 | 2.5g |
$2828.0 | 2023-06-08 | ||
Enamine | EN300-1161043-0.5g |
3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138098-52-7 | 0.5g |
$1385.0 | 2023-06-08 | ||
Enamine | EN300-1161043-0.1g |
3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138098-52-7 | 0.1g |
$1269.0 | 2023-06-08 |
3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-olに関する追加情報
Comprehensive Overview of 3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol (CAS No. 2138098-52-7)
In the realm of synthetic organic chemistry, 3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol (CAS No. 2138098-52-7) has emerged as a compound of significant interest due to its unique structural features and potential applications. This cyclohexanol derivative, characterized by the presence of an ethoxy-substituted pyrazole ring and an isopropyl group, offers a versatile scaffold for pharmaceutical and agrochemical research. The compound's molecular complexity and functional group diversity make it a valuable intermediate in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of compounds like 3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol. Researchers are increasingly leveraging machine learning algorithms to predict the bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of such molecules. The compound's pyrazole moiety is particularly noteworthy, as pyrazole derivatives are known for their broad-spectrum biological activities, including antimicrobial, anticancer, and antiviral effects. This aligns with the growing demand for novel therapeutic agents to address global health challenges.
The synthesis of CAS No. 2138098-52-7 typically involves multi-step organic transformations, including cyclization, etherification, and substitution reactions. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize the yield and purity of this compound. These methods not only enhance efficiency but also align with the principles of green chemistry, a topic of increasing relevance in modern chemical research. The compound's solubility profile and stability under physiological conditions are critical factors being investigated to ensure its suitability for further development.
From a commercial perspective, 3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol is gaining traction in the fine chemicals market. Its potential as a building block for bioactive molecules has attracted attention from pharmaceutical and agrochemical companies. The compound's patent landscape and intellectual property rights are also areas of active exploration, reflecting the competitive nature of the industry. As the demand for custom synthesis and contract research services grows, this compound is likely to play a pivotal role in collaborative R&D efforts.
In conclusion, 3-(4-ethoxy-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol (CAS No. 2138098-52-7) represents a fascinating intersection of chemistry, biology, and technology. Its structural elegance and functional versatility make it a compelling subject for ongoing research. As the scientific community continues to unravel its potential, this compound is poised to contribute significantly to advancements in medicinal chemistry and material science, addressing some of the most pressing challenges in these fields.
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